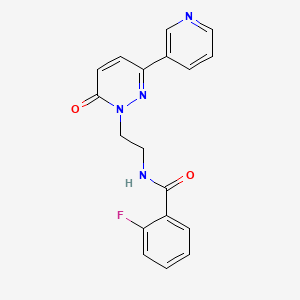

2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c19-15-6-2-1-5-14(15)18(25)21-10-11-23-17(24)8-7-16(22-23)13-4-3-9-20-12-13/h1-9,12H,10-11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBGSUKNHUZCHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This compound features a fluorine atom, a pyridazine ring, and a benzamide moiety, suggesting diverse therapeutic applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 338.3 g/mol. Its structure can be represented as follows:

The biological activity of this compound is likely influenced by its ability to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. Compounds containing pyridazine rings have been associated with multiple pharmacological effects, including anti-inflammatory and anticancer properties. The presence of the fluorine atom may enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy in therapeutic applications.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, studies involving derivatives of pyridazine have shown promising results against various cancer cell lines, including breast and lung cancers.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-fluoro-N-(...) | A549 (lung cancer) | 5.23 | Apoptosis induction |

| 2-fluoro-N-(...) | MCF7 (breast cancer) | 4.78 | Cell cycle arrest |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar benzamide derivatives have been evaluated for their effectiveness against bacterial strains, showing inhibition of growth at low concentrations.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-fluoro-N-(...) | E. coli | 12.5 |

| 2-fluoro-N-(...) | S. aureus | 10 |

Case Studies

-

Inhibition of Kinase Activity : A study focused on the inhibition of specific kinases known to be involved in cancer progression found that derivatives similar to 2-fluoro-N-(...) exhibited IC50 values in the low micromolar range against targets like EGFR and BCR-ABL.

- Findings : The compound was effective in inhibiting the phosphorylation activity of these kinases, leading to reduced cell proliferation in vitro.

-

Cytotoxicity Assessment : In cytotoxicity assays using human embryonic kidney cells (HEK293), the compound displayed low toxicity, indicating a favorable safety profile for further development.

- Results : Compounds were deemed non-toxic at concentrations up to 50 µM, supporting their potential use in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone Cores

N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (Compound 15)

- Key Differences: Substituent on pyridazinone: 4-(4-chlorophenyl)piperazine vs. pyridin-3-yl in the target compound. Linker: Acetohydrazide vs. ethylbenzamide.

N’-(4-Dimethylaminobenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (Compound 23)

- Key Differences: Substituent on pyridazinone: 4-(4-fluorophenyl)piperazine vs. pyridin-3-yl. Linker: Acetohydrazide with dimethylaminobenzylidene vs. ethylbenzamide.

- Physicochemical Properties: Molecular formula C25H28FN7O2·1/3H2O vs. the target’s likely formula (C19H16FN5O2).

Analogues with Benzamide Linkers

3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (Compound 3, ZINC00220177)

- Key Differences: Substituent on pyridazinone: Phenyl vs. pyridin-3-yl. Linker: Propanamide-phenethyl vs. ethylbenzamide.

- The target compound’s fluorobenzamide may offer improved metabolic stability .

2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (Compound 9, ZINC08993868)

- Key Differences: Core structure: Quinazoline dione vs. pyridazinone. Substituent: 3-fluorophenyl vs. pyridin-3-yl.

- Physicochemical Properties: The dioxoquinazoline core may increase polarity and solubility compared to the target’s pyridazinone .

Patent Derivatives with Modified Benzamide Scaffolds

2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(6-methoxypyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide (EP 3 532 474 B1)

Comparative Data Table

Key Research Findings and Implications

- Fluorine Substitution: The target’s 2-fluorobenzamide may enhance metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., Compound 3) .

- Pyridin-3-yl vs.

- Linker Flexibility : The ethylbenzamide linker in the target compound may offer greater conformational flexibility compared to rigid acetohydrazide linkers (e.g., Compounds 15–18), influencing pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between pyridazinone and benzamide precursors under reflux conditions.

- Solvent selection : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhances solubility and reaction efficiency .

- Catalysts : Palladium-based catalysts or mild bases (e.g., triethylamine) improve coupling yields .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and product stability .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Example Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | THF, 70°C, 12h | 65–75 |

| 2 | DMSO, Pd(OAc)₂, 80°C | 50–60 |

| 3 | EtOH recrystallization | 95+ |

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

A combination of methods is recommended:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups and connectivity (e.g., pyridin-3-yl and benzamide peaks) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 368.4) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves stereochemistry and crystal packing for structural validation .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s activity?

Initial assays should focus on:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

- Solubility and logP : Determine physicochemical properties via shake-flask methods or computational predictions (e.g., ACD/Labs Percepta) .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis, and what pitfalls should be avoided?

Key strategies include:

- Solvent optimization : Replace DMSO with safer alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Catalyst recycling : Use immobilized catalysts to minimize waste .

- Process analytical technology (PAT) : In-line HPLC monitors intermediates to prevent side reactions .

- Controlled crystallization : Adjust cooling rates to avoid polymorphic impurities .

Common Pitfalls

- Incomplete removal of protecting groups leads to byproducts.

- Overheating during coupling degrades the pyridazinone ring .

Q. How can researchers resolve contradictions in biological activity data observed across different assay conditions?

- Standardize assays : Use identical cell lines, serum concentrations, and incubation times .

- Control for redox interference : Add antioxidants (e.g., ascorbic acid) if the compound is redox-sensitive .

- Validate target engagement : Employ CRISPR knockouts or siRNA to confirm mechanism-specific effects .

- Meta-analysis : Pool data from multiple labs using random-effects models to identify outliers .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) and off-target effects?

- Molecular docking : Use AutoDock Vina to model interactions with pyridin-3-yl-binding pockets (e.g., ATP sites) .

- Molecular dynamics simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

- Machine learning : Train models on public datasets (e.g., ChEMBL) to predict ADMET properties .

Example SAR Table

| Analog Modification | Biological Activity Change | Reference |

|---|---|---|

| Pyridin-3-yl → Thiophen-2-yl | Reduced kinase inhibition | |

| Fluorine → Chlorine | Improved logP (2.1 → 2.8) |

Q. What strategies mitigate stability issues during long-term storage or in vivo studies?

- Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) for freeze-drying .

- Prodrug design : Introduce ester groups to enhance plasma stability .

- Protect from light : Store in amber vials to prevent photodegradation of the benzamide moiety .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.